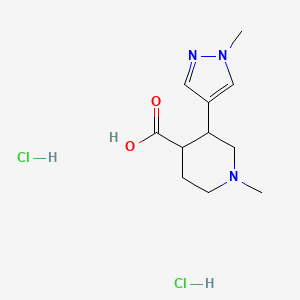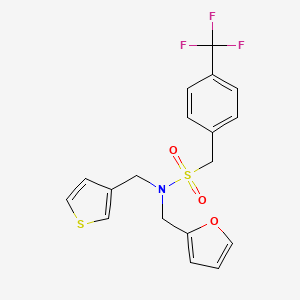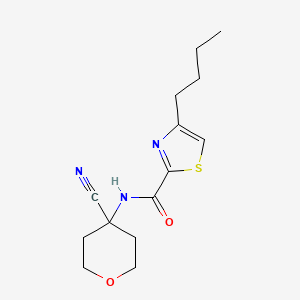
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. CTB is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development.
作用機序
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a small molecule inhibitor that selectively targets a specific protein, making it an attractive candidate for drug development. The exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, but it is believed to bind to a specific site on the protein, preventing it from carrying out its normal function. By inhibiting this protein, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is its specificity for a specific protein, making it an attractive candidate for drug development. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying cellular processes. However, the synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the exact mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is not fully understood, making it difficult to predict its effects in different cellular contexts.
将来の方向性
There are many potential future directions for research involving 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. One area of research could be the development of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide-based drugs for the treatment of cancer and neurological disorders. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide could be used as a tool for studying the function of specific proteins and their role in cellular processes. Further research could also focus on understanding the mechanism of action of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide and its effects in different cellular contexts. Overall, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a promising compound with many potential applications in various fields of research.
合成法
The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide involves a multi-step process that starts with the reaction of 2-aminothiazole with butyraldehyde to form 2-butylthiazole. The resulting compound is then reacted with cyanogen bromide to form 4-bromobutyl-2-thiazolylcyanide. The final step involves the reaction of 4-bromobutyl-2-thiazolylcyanide with oxanilic acid to form 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide. The synthesis of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学的研究の応用
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting a specific protein. 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to cross the blood-brain barrier. Additionally, 4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide has been investigated for its potential use as a tool in chemical biology research, where it can be used to selectively label proteins and study their function.
特性
IUPAC Name |
4-butyl-N-(4-cyanooxan-4-yl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-4-11-9-20-13(16-11)12(18)17-14(10-15)5-7-19-8-6-14/h9H,2-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXRCUJJHIQZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CSC(=N1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

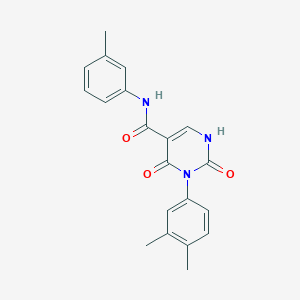
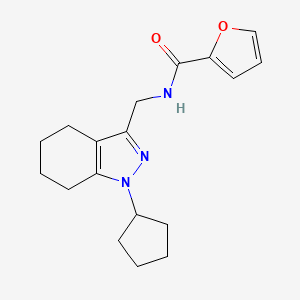

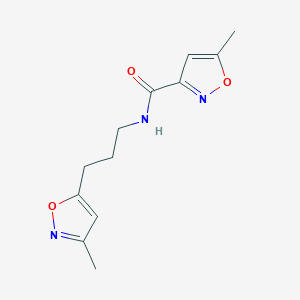

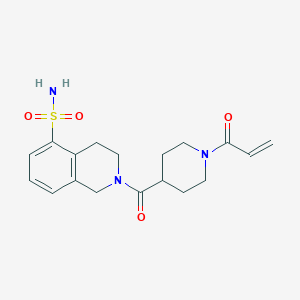
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
